molecular formula C15H15ClN2O2 B5815121 N-(4-chloropyridin-2-yl)-3-(4-methoxyphenyl)propanamide

N-(4-chloropyridin-2-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B5815121
M. Wt: 290.74 g/mol
InChI Key: QFDACQLFIWIVCC-UHFFFAOYSA-N
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Description

N-(4-chloropyridin-2-yl)-3-(4-methoxyphenyl)propanamide is an organic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a methoxyphenyl group attached to a propanamide moiety

Properties

IUPAC Name

N-(4-chloropyridin-2-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-20-13-5-2-11(3-6-13)4-7-15(19)18-14-10-12(16)8-9-17-14/h2-3,5-6,8-10H,4,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDACQLFIWIVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NC=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloropyridin-2-yl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloropyridine and 4-methoxybenzaldehyde.

    Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Amidation: The resulting amine is then reacted with 4-chloropyridine-2-carboxylic acid chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloropyridin-2-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-hydroxyphenyl derivative.

    Reduction: Corresponding amine derivative.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloropyridin-2-yl)-3-(4-methoxyphenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-(4-chloropyridin-2-yl)-3-(4-methoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloropyridin-2-yl)-3-phenylpropanamide: Lacks the methoxy group, which may affect its electronic properties and reactivity.

    N-(4-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide:

    N-(4-chloropyridin-2-yl)-3-(4-hydroxyphenyl)propanamide: The presence of a hydroxy group instead of a methoxy group can significantly change its chemical behavior and biological activity.

Uniqueness

N-(4-chloropyridin-2-yl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both a chlorine-substituted pyridine ring and a methoxy-substituted phenyl group. This combination of functional groups can impart specific electronic and steric properties, making it a valuable compound for various applications in research and industry.

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